(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid
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Overview
Description
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid is a complex organic compound with a unique structure that includes a benzotriazinyl group and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid typically involves multiple steps. One common method includes the acylation of 2-phenylglycine with 4-oxo-1,2,3-benzotriazine-3-acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzotriazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinyl oxides, while reduction can produce benzotriazinyl alcohols.
Scientific Research Applications
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid involves its interaction with specific molecular targets. The benzotriazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylpropanoic acid
- (2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylbutanoic acid
Uniqueness
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid is unique due to its specific structural features, such as the presence of both a benzotriazinyl group and a phenylacetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
958984-74-2 |
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Molecular Formula |
C17H14N4O4 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H14N4O4/c22-14(18-15(17(24)25)11-6-2-1-3-7-11)10-21-16(23)12-8-4-5-9-13(12)19-20-21/h1-9,15H,10H2,(H,18,22)(H,24,25)/t15-/m0/s1 |
InChI Key |
VLBDEXDDNFALRB-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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